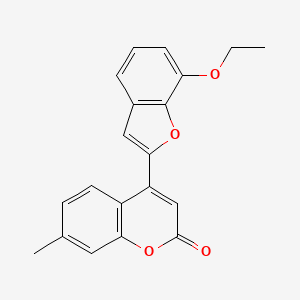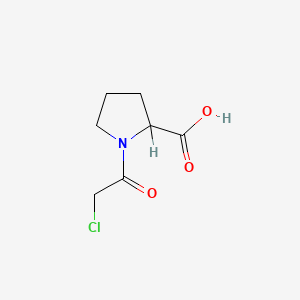![molecular formula C16H21Cl2N3O B6429502 10-[(piperazin-1-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7,9-tetraen-11-one dihydrochloride CAS No. 1807982-55-3](/img/structure/B6429502.png)
10-[(piperazin-1-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7,9-tetraen-11-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with piperazinyl and cinnoline moieties have been synthesized and studied for their potential antifungal and antitumor activities . These compounds are typically synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Synthesis Analysis
The synthesis of these compounds often involves the use of polyphosphoric acid (PPA) as a catalyst for the intramolecular cyclization . The amidrazones, which are the precursors for the cyclization, are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The structures of the synthesized compounds are typically confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of these compounds is the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their exact molecular structure. Typically, these properties are determined using various analytical techniques such as NMR, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación
Apoptosis Inducing Ability
A study found that substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , have the ability to induce apoptosis . This could potentially be applied in cancer treatment, where inducing apoptosis in cancer cells is a common therapeutic strategy.
Tubulin Polymerization Inhibition
The same study also found that these derivatives can inhibit tubulin polymerization . This could have implications in cancer treatment as well, as tubulin is a key protein in cell division and its inhibition can prevent the rapid cell division seen in cancer.
Cytotoxic Activity
These derivatives were found to have cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . This suggests potential use in developing new chemotherapeutic agents.
Antibacterial Activity
A study on structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which share some structural similarities with the compound , found that some of these derivatives have antibacterial activity . This suggests potential use in developing new antibacterial drugs.
Antifungal Activity
The same study also found that some of these derivatives have antifungal activity . This suggests potential use in developing new antifungal drugs.
Drugability
The derivatives in the studies were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This suggests potential use in drug discovery and development.
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Mode of Action
Quinoline hybrids, which include this compound, combine polar and nonpolar properties, allowing them to permeate bacterial cells . This suggests that the compound may interact with its targets by penetrating the cell membrane and exerting its effects intracellularly.
Pharmacokinetics
It is known that the piperazine moiety, which is a part of this compound, is widely employed in drugs due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that quinoline derivatives have a wide range of biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Action Environment
It is known that the physicochemical properties of a compound, including its polar and nonpolar properties, can influence its interaction with the environment and thus its action, efficacy, and stability .
Propiedades
IUPAC Name |
10-(piperazin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.2ClH/c20-16-14(11-18-8-5-17-6-9-18)10-13-3-1-2-12-4-7-19(16)15(12)13;;/h1-3,10,17H,4-9,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSXBJYTKXBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CN4CCNCC4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B6429470.png)
![6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6429476.png)
![6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6429481.png)
![2-bromo-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B6429485.png)
![1-ethyl-3-[(piperazin-1-yl)methyl]-1,2-dihydroquinolin-2-one dihydrochloride](/img/structure/B6429496.png)
![3-[(piperazin-1-yl)methyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5,7,9(13)-tetraen-2-one dihydrochloride](/img/structure/B6429501.png)
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[1-(4-methoxyphenyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6429504.png)
![1-benzyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6429505.png)